Cas no 117091-64-2 (Etoposide phosphate)

Etoposide phosphate 化学的及び物理的性質
名前と識別子
-
- Etoposide phosphate
- ETOPOPHOS
- ETOPOSIDE PHOSPHONATE
- Etopofos
- BMY 40481
- Etoposide 4'-Phosphate
- ETOPOSIDEPHOSPHATE,ETOPOPHOS
- ETOPOSIDE PHOSPHONATE, ETOPOPHOS
- BMY-40481, Etoposide 4'-Dihydrogenphosphate
- NCGC00185753-04
- EX-A3595
- ETOPOSIDE PHOSPHATE (MART.)
- Q27260984
- ETOPOSIDE PHOSPHATE [VANDF]
- Etopophos (TN)
- FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5-(3,5-DIMETHOXY-4-(PHOSPHONOOXY)PHENYL)-9-((4,6-O-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSYL)OXY)-5,8,8A,9-TETRAHYDRO-, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.(R*)))-
- Etophos
- ETOPOSIDE PHOSPHATE (USP MONOGRAPH)
- etoposide-phosphate
- Etoposide Phosphate (Etopophos)
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-?-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
- NCGC00185753-01
- ETOPOSIDE PHOSPHATE [USP-RS]
- CS-0007496
- SCHEMBL13318053
- VP16
- Etopophos Preservative Free
- UNII-528XYJ8L1N
- J-003505
- ETOPOSIDE PHOSPHATE [ORANGE BOOK]
- Etoposide phosphate [USAN]
- CHEMBL1200645
- D04107
- 4'-DEMETHYLEPIPODOPHYLLOTOXIN 9-(4,6-O-(R)-ETHYLIDENE-.BETA.-D-GLUCOPYRANOSIDE), 4'-(DIHYDROGEN PHOSPHATE)
- AS-12896
- 528XYJ8L1N
- ETOPOSIDE PHOSPHATE [WHO-DD]
- Vepeside
- AKOS025311200
- BDBM50247889
- HY-13630
- ETOPOSIDE PHOSPHATE [MI]
- DTXCID6028571
- Eposin Etopophos Vepesid VP16
- ETOPOSIDE PHOSPHATE (USP-RS)
- Etoposide phosphate (USAN)
- BMY-40481
- ETOPOSIDE PHOSPHATE [USP MONOGRAPH]
- 4'-Demethylepipodophyllotoxin 9-(4,6-O-(R)-ethylidene-beta-D-glucopyranoside), 4'-(dihydrogen phosphate)
- Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5-(3,5-dimethoxy-4-(phosphonooxy)phenyl)-9-((4,6-O-ethylidene-beta-D-glucopyranosyl)oxy)-5,8,8a,9-tetrahydro-, (5R-(5alpha,5abeta,8aalpha,9beta(R*)))-
- CHEBI:135867
- ETOPOSIDE PHOSPHATE [MART.]
- 117091-64-2
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5-[3,5-dimethoxy-4-(phosphonooxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-ss-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-, (5R,5aR,8aR,9S)-; Etoposide Phosphate; Etopofos; Etopophos
- BRD-K72533376-001-01-2
- G12559
- [4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate
-
- MDL: MFCD00270859
- インチ: InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
- InChIKey: LIQODXNTTZAGID-OCBXBXKTSA-N
- ほほえんだ: C[C@@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3C4=CC5=C(C=C4[C@@H](C6=CC(=C(C(=C6)OC)OP(=O)(O)O)OC)[C@@H]7[C@@H]3COC7=O)OCO5)O)O)O1
計算された属性
- せいみつぶんしりょう: 668.15100
- どういたいしつりょう: 668.15062196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 重原子数: 46
- 回転可能化学結合数: 7
- 複雑さ: 1140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 207Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.55
- ゆうかいてん: Not available
- ふってん: 907.7±75.0 °C at 760 mmHg
- フラッシュポイント: 88.4±23.2 °C
- PSA: 217.17000
- LogP: 1.10450
Etoposide phosphate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store long-term at -20°C
Etoposide phosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0007496-5mg |
Etoposide phosphate |
117091-64-2 | 98.40% | 5mg |
$70.0 | 2022-04-28 | |
LKT Labs | E7658-25 mg |
Etoposide Phosphate |
117091-64-2 | ≥98% | 25mg |
$114.80 | 2023-07-11 | |
TRC | E215325-2.5mg |
Etoposide phosphate |
117091-64-2 | 2.5mg |
$ 65.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-357357-25 mg |
Etoposide Phosphate, |
117091-64-2 | ≥98% | 25mg |
¥1,015.00 | 2023-07-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E275151-250mg |
Etoposide phosphate |
117091-64-2 | ≥98% | 250mg |
¥4388.90 | 2023-09-03 | |
MedChemExpress | HY-13630-10mg |
Etoposide phosphate |
117091-64-2 | 96.66% | 10mg |
¥1300 | 2024-05-24 | |
LKT Labs | E7658-100 mg |
Etoposide Phosphate |
117091-64-2 | ≥98% | 100MG |
$357.80 | 2023-07-11 | |
MedChemExpress | HY-13630-100mg |
Etoposide phosphate |
117091-64-2 | 96.66% | 100mg |
¥6500 | 2024-05-24 | |
MedChemExpress | HY-13630-10mM*1mLinWater |
Etoposide phosphate |
117091-64-2 | 10mM*1mLinWater |
¥1177 | 2023-07-26 | ||
DC Chemicals | DC2102-1g |
Etoposide 4'-Phosphate |
117091-64-2 | >98% | 1g |
$1200.0 | 2023-09-15 |
Etoposide phosphate 関連文献
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
Etoposide phosphateに関する追加情報
Comprehensive Overview of Etoposide Phosphate (CAS No. 117091-64-2): Mechanism, Applications, and Research Insights
Etoposide phosphate (CAS No. 117091-64-2), a water-soluble prodrug of the well-known chemotherapeutic agent etoposide, has garnered significant attention in oncology research and clinical practice. This compound addresses the solubility limitations of its parent drug, enabling more versatile administration routes. As a topoisomerase II inhibitor, it plays a critical role in disrupting DNA replication in rapidly dividing cells, making it particularly valuable in treating various malignancies.
The molecular structure of etoposide phosphate features a phosphate ester group at the 4'-position of the glucopyranose ring, which enhances its bioavailability. This modification has proven pivotal for intravenous formulations, reducing the need for solubilizing agents like polysorbate 80 or polyethylene glycol required for standard etoposide preparations. Researchers frequently investigate its pharmacokinetic profile, noting rapid conversion to active etoposide via phosphatase enzymes in plasma and tissues.
Current clinical applications focus on its use in small cell lung cancer, testicular cancer, and certain leukemias. Emerging studies explore combination therapies with immunotherapy agents or targeted molecular inhibitors, reflecting the growing trend toward personalized cancer treatment. The compound's role in cancer stem cell suppression has also become a hot topic in translational research, with several preclinical models demonstrating synergistic effects with Wnt pathway inhibitors.
From a pharmaceutical development perspective, etoposide phosphate exemplifies the importance of prodrug strategies in overcoming formulation challenges. Its stability in aqueous solutions compared to etoposide makes it preferable for continuous infusion protocols. Analytical methods for quantification, such as HPLC-MS/MS, continue to evolve, supporting both therapeutic drug monitoring and pharmacokinetic studies.
Recent advancements in nanoparticle delivery systems have opened new possibilities for etoposide phosphate formulations. Researchers are investigating liposomal encapsulation and polymeric micelles to enhance tumor targeting while reducing systemic toxicity—a frequent search query among pharmaceutical scientists. These innovations align with the broader shift toward precision oncology and reduced off-target effects in chemotherapy.
Ongoing clinical trials frequently compare etoposide phosphate-containing regimens against traditional protocols, with particular interest in relapsed/refractory cases and pediatric oncology applications. Its inclusion in salvage therapy protocols for germ cell tumors remains an area of active investigation, with researchers examining optimal dosing schedules and combination partners.
From a biochemical standpoint, the compound's interaction with topoisomerase IIα versus topoisomerase IIβ isoforms continues to be elucidated, addressing another common search topic regarding its tissue-specific effects. This distinction may explain differential activity in various cancer types and informs the development of next-generation topoisomerase inhibitors with improved safety profiles.
Quality control aspects of etoposide phosphate manufacturing remain crucial, with regulatory agencies emphasizing strict control over related substances and degradation products. Stability studies under various pH and temperature conditions provide essential data for formulation scientists—a technical subject frequently searched in pharmaceutical databases.
Environmental fate studies of etoposide phosphate have gained attention due to increasing focus on pharmaceutical pollution in waterways. Research into advanced oxidation processes for its degradation in wastewater treatment plants reflects this ecological concern, merging pharmaceutical chemistry with environmental science disciplines.
The compound's inclusion in WHO Essential Medicines List underscores its global health importance, particularly in resource-limited settings where stable, easily administrable chemotherapeutics are critical. This aspect connects with frequent searches about access to cancer medicines in developing countries.
Future research directions may explore etoposide phosphate's potential in non-oncological applications, with preliminary studies examining effects on autoimmune disorders and viral infections—topics gaining traction in multidisciplinary research forums. Its immunomodulatory properties at lower doses present an intriguing area for further investigation.
In summary, etoposide phosphate (CAS No. 117091-64-2) represents a successful case of rational drug design addressing formulation challenges while maintaining therapeutic efficacy. Its evolving role in combination therapies and novel delivery systems ensures continued relevance in both clinical practice and pharmaceutical research, making it a compound of enduring interest across multiple scientific disciplines.
117091-64-2 (Etoposide phosphate) 関連製品
- 526184-47-4(2-methoxy-6-(morpholin-4-yl)pyridin-3-amine)
- 1337128-73-0(5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine)
- 719993-89-2(3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine)
- 1807214-84-1(4-Bromo-5-cyano-2-fluorobenzoic acid)
- 915921-84-5(3-(Cyclopentylcarbonyl)aminobenzoic Acid)
- 2228462-17-5(3-(2-methyloxiran-2-yl)-1lambda6-thiolane-1,1-dione)
- 530121-56-3(N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide)
- 2229604-29-7(2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)
- 1993-63-1(5-Fluoro-2-methoxypyrimidin-4-amine)
- 4920-36-9(1,2,5-trifluoro-3-methoxybenzene)
